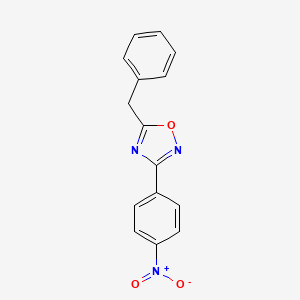

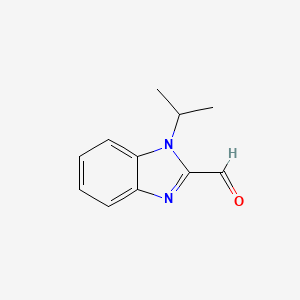

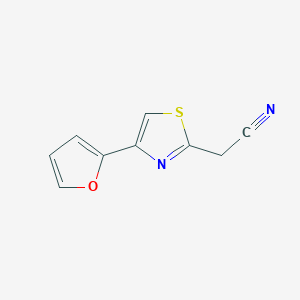

1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-oxocyclohexanecarboxylic acid

描述

The compound 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-oxocyclohexanecarboxylic acid is a derivative of amino cyclohexanecarboxylic acid, which is a pharmacologically relevant compound. The presence of the fluorenyl-9-methoxycarbonyl group suggests potential anti-inflammatory properties, as similar compounds have been shown to possess a broad spectrum of anti-inflammatory activity and inhibit T-lymphocyte activation .

Synthesis Analysis

The synthesis of related fluorinated analogues of amino cyclohexanecarboxylic acids typically involves multi-step processes starting from commercially available materials. For instance, 1-amino-4,4-difluorocyclohexanecarboxylic acid was synthesized in three steps with an overall yield of 22% . Although the specific synthesis of the compound is not detailed in the provided papers, it can be inferred that a similar approach may be employed, possibly involving the protection of amino groups, activation of carboxylic acids, and subsequent coupling reactions.

Molecular Structure Analysis

The molecular structure of cyclohexanecarboxylic acid derivatives is characterized by the cyclohexane ring adopting a chair conformation. In the case of 1-aminocyclohexanecarboxylic acid derivatives, the amino group often occupies the axial position, which can influence the torsion angles and potentially lead to helical conformations . The addition of substituents such as the fluorenyl-9-methoxycarbonyl group could further affect the conformation and properties of the molecule.

Chemical Reactions Analysis

Compounds similar to the one have been shown to inhibit inflammatory reactions by blocking leukocyte infiltration and T-lymphocyte activation without being general myelotoxins. This suggests that the compound may participate in selective chemical reactions in biological systems, which do not broadly affect white cell functions such as neutrophil respiratory burst and macrophage phagocytosis .

Physical and Chemical Properties Analysis

The physical and chemical properties of amino cyclohexanecarboxylic acid derivatives can be influenced by the presence of fluorine atoms, as seen in the study of 1-amino-4,4-difluorocyclohexanecarboxylic acid. Fluorine atoms can impact the compound's conformation, lipophilicity, acidity, and fluorescent properties . Additionally, the planar conformation and internal hydrogen bonding observed in related compounds like 9-oxo-9H-fluorene-1-carboxylic acid suggest that the compound may also exhibit unique stacking behaviors and intermolecular interactions .

科学研究应用

Self-Assembled Structures of Amino Acids

The compound facilitates the formation of self-assembled structures when modified with aliphatic uncharged single amino acids. The variations in structure under different conditions like concentration and temperature showcase its potential in the creation of novel architectures for material science and nanotechnology applications (Gour et al., 2021).

Synthesis of Oligomers from Amide-Linked Neuraminic Acid Analogues

It's instrumental in the synthesis of N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids and subsequent oligomers, indicating its role in the creation of diverse biological molecules (Gregar & Gervay-Hague, 2004).

Enzyme-Activated Surfactants for Carbon Nanotube Dispersion

The compound serves as a surfactant for carbon nanotubes, becoming enzymatically activated to create homogeneous aqueous nanotube dispersions. This suggests its utility in nanotechnology and materials science (Cousins et al., 2009).

Synthesis of Complex Cyclodepsipeptides

It is used in the synthesis of complex 'head-to-side-chain cyclodepsipeptides', indicating its importance in the pharmaceutical domain due to the structural diversity and biological activity of these natural products (Pelay-Gimeno et al., 2016).

Solid Phase Synthesis and Peptide Chemistry

The compound is crucial in solid phase peptide synthesis, offering a variety of solid supports, linkages, and side chain protecting groups, thus contributing significantly to the field of bioorganic chemistry (Fields & Noble, 2009).

安全和危害

未来方向

属性

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO5/c24-14-9-11-22(12-10-14,20(25)26)23-21(27)28-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19H,9-13H2,(H,23,27)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHBYYFRMCILKOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1=O)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-oxocyclohexanecarboxylic acid | |

CAS RN |

285996-74-9 | |

| Record name | 1-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-oxocyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=285996-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(3-bromophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1331935.png)

![3-Bromo-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1331938.png)

![6-Chloro-5-methyl-4h-[1,2,4]triazolo[1,5-a]-pyrimidin-7-one](/img/structure/B1331948.png)

![2-({4-[(2-Carboxybenzoyl)amino]anilino}carbonyl)benzoic acid](/img/structure/B1331964.png)